Fremontone
Description
Properties
CAS No. |
124166-28-5 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-6-25(4,5)18-11-16(22(28)15(23(18)29)8-7-13(2)3)17-12-31-20-10-14(26)9-19(27)21(20)24(17)30/h6-7,9-12,26-29H,1,8H2,2-5H3 |
InChI Key |
DKOOBSCWJFTXKX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Other CAS No. |
124166-28-5 |
Synonyms |
3'-(gamma,gamma-dimethylallyl)-5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone fremontone |
Origin of Product |
United States |
Comparison with Similar Compounds
Prenylated isoflavones from Psorothamnus schottii and related species share structural motifs but differ in substituent positions, hydroxylation patterns, and biological activities. Below is a comparative analysis of Fremontone and its analogs:
Structural Comparison
| Compound | Structural Features | Prenyl Group Position | Key Modifications |
|---|---|---|---|
| This compound | 5,7,4',5'-tetrahydroxy backbone; 2'-(3,3-dimethylallyl) | C2' | 4'-OH; no methylation |
| Schottiin | 5,7,5'-trihydroxy; 4'-O-methyl; 6'-(3,3-dimethylallyl) | C6' | 4'-O-methylation; C5' hydroxyl |
| Glycyrrhisoflavone | 5,7,2',4'-tetrahydroxy; 3'-(3,3-dimethylallyl) | C3' | C2' hydroxyl; C3' prenylation |
| Fremontin | 5,7,4'-trihydroxy; 8-(3,3-dimethylallyl) | C8 | C8 prenylation; lacks C5' hydroxyl |
Key Observations :
- Prenylation Position : The placement of the prenyl group (C2' in this compound vs. C6' in Schottiin) critically influences bioactivity. C2' prenylation in this compound enhances synergistic interactions with methicillin, whereas C6' prenylation in Schottiin correlates with stronger intrinsic antimalarial activity .
- Hydroxylation and Methylation : this compound’s 4'-OH group contrasts with Schottiin’s 4'-O-methylation, which may reduce solubility but increase metabolic stability.
Key Findings :
- Antibacterial Synergy : this compound uniquely potentiates methicillin, likely by disrupting MRSA’s efflux pumps or cell-wall synthesis pathways. This property is absent in Schottiin and other analogs .
- Antimalarial Selectivity : Schottiin exhibits superior antimalarial potency (IC₅₀ ~5–10 µg/mL), attributed to its C5' hydroxyl and C6' prenyl groups, which may enhance membrane penetration .
Mechanistic and Pharmacological Insights
- This compound’s Synergistic Mechanism : While its exact mode of action remains under study, its synergy with methicillin suggests interference with MRSA’s penicillin-binding proteins (PBPs) or β-lactamase inhibition. This contrasts with glycyrrhisoflavone, which lacks synergy despite structural similarities .
- Structure-Activity Relationships (SAR) :
- Prenyl Group Position : C2' and C6' prenylation correlate with antibiotic synergy and antimalarial activity, respectively.
- Hydroxyl/Methyl Balance : Unmethylated 4'-OH in this compound may enhance hydrogen bonding with bacterial targets, while Schottiin’s 4'-O-methylation improves lipid solubility.
Preparation Methods
Absence of this compound in Peer-Reviewed Sources
Methodological Frameworks for Novel Compound Synthesis
While this compound-specific data are unavailable, the provided sources offer insights into advanced synthetic strategies applicable to analogous organometallic or bioactive molecules.
Modular Synthesis Techniques
The synthesis of mycobactin T demonstrates a modular approach involving:
-
Selective Hydroxamate N-Acylation : Acyl fluorides enable precise installation of lipid tails in late-stage functionalization.
-
Catalytic Hydrogenation : Pd/BaSO₄ under high-pressure H₂ achieves simultaneous alkene reduction and debenzylation (96% yield).
-
Fragment Coupling : EDCI-mediated ester coupling and HCl/EtOAc deprotection streamline multi-step workflows.
Such methods could theoretically adapt to this compound synthesis if its structure includes hydroxamate or ester functionalities.
Heterobimetallic Macrocycle Assembly
Research on platinum-ferrocene squares highlights self-assembly strategies for complex architectures:
-
Diaqua Complex Preparation : [Pt(dppf)(H₂O)₂][OTf]₂ serves as a precursor for macrocycle formation.
-
Ligand-Driven Self-Assembly : Interaction with 2,7-diazapyrene yields octanuclear squares, suggesting this compound (if macrocyclic) might require similar ligand design.
Analytical and Validation Protocols
Structural Characterization
While this compound remains uncharacterized, studies on tetrodotoxin exemplify rigorous analytical workflows:
Chromatographic Methods
UHPLC-MS/MS protocols from could separate this compound isomers if present:
-
Column : HSS T3 (2.1 × 50 mm, 1.8 µm) with 0.1% acetic acid in water/methanol gradients.
-
Detection : Tandem mass spectrometry (e.g., Waters Xevo TQ-S) for low-abundance analytes.
Challenges in Hypothetical Synthesis
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and feasible research question on Fremontone using established frameworks?
- Methodological Answer: Apply structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to narrow scope. For example:
- Population: Specific biological systems or chemical interactions involving this compound.
- Intervention: Experimental conditions (e.g., dosage, environmental variables).
- Outcome: Measurable effects (e.g., reactivity, stability).
Q. What experimental design principles ensure robustness in this compound studies?
- Methodological Answer:
- Control Groups: Include positive/negative controls to isolate this compound-specific effects.
- Randomization: Mitigate selection bias in sample allocation.
- Blinding: Use single/double-blind protocols for subjective measurements.
- Reference the FLOAT Method to align research questions with tabular data variables (e.g., correlating concentration levels with reaction rates) .
Q. How can researchers optimize data collection to minimize bias in this compound experiments?
- Methodological Answer:
- Triangulation: Combine multiple data sources (e.g., spectroscopic analysis, computational modeling).
- Pilot Testing: Validate instruments (e.g., HPLC calibration) before full-scale experiments.
- Stratified Sampling: Ensure representative subgroups in heterogeneous systems .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound research data (e.g., conflicting reactivity results)?
- Methodological Answer:
- Sensitivity Analysis: Test how varying assumptions (e.g., temperature, pH) affect outcomes.
- Meta-Analysis: Reconcile discrepancies by aggregating datasets from prior studies.
- Mechanistic Modeling: Use computational tools (e.g., DFT simulations) to explore alternative pathways .
Q. Which advanced statistical techniques are suitable for analyzing high-dimensional this compound datasets?
- Methodological Answer:
- Multivariate Regression: Identify predictors of this compound’s properties (e.g., solubility, toxicity).
- Machine Learning: Apply clustering algorithms to detect patterns in spectral or chromatographic data.
- Bayesian Inference: Quantify uncertainty in dose-response relationships .
Q. How can mixed-methods approaches enhance the validity of this compound research?
- Methodological Answer:
- Convergence Design: Pair quantitative assays (e.g., mass spectrometry) with qualitative interviews to contextualize findings.
- Sequential Exploration: Use exploratory interviews to refine hypotheses before large-scale trials.
- Data Integration: Merge structural (e.g., crystallography) and functional (e.g., bioactivity) data using hybrid frameworks .
Methodological Tables
Table 1: Comparison of Research Question Frameworks
Table 2: Statistical Techniques for Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
